molecular formula C9H18ClNO3 B13892229 methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride

methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride

Cat. No.: B13892229
M. Wt: 223.70 g/mol
InChI Key: WCWXJCRWBPDXBR-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a tetrahydropyran ring, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization to form the tetrahydropyran ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1

InChI Key

WCWXJCRWBPDXBR-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCOCC1)N.Cl

Canonical SMILES

COC(=O)C(CC1CCOCC1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.